4,4'-Difluorobenzophenone

描述

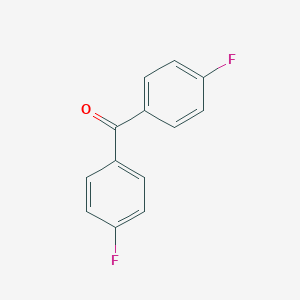

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQARZALBDFYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188062 | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

345-92-6 | |

| Record name | 4,4′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzophenone is a fluorinated aromatic ketone that serves as a critical intermediate in the synthesis of high-performance polymers and pharmaceuticals.[1][2] Its unique chemical structure, characterized by two fluorine atoms positioned on the phenyl rings, imparts desirable properties to the resulting materials, including enhanced thermal stability and solubility.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on its applications in drug development.

Chemical Structure and Identification

This compound is a symmetrical molecule featuring a central carbonyl group bonded to two 4-fluorophenyl substituents.[3]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | bis(4-fluorophenyl)methanone[4] |

| Synonyms | Benzophenone, 4,4'-difluoro-; Bis(4-fluorophenyl) ketone; Bis(p-fluorophenyl) ketone; Di-p-fluorophenyl ketone; p,p'-Difluorobenzophenone[5][6] |

| CAS Number | 345-92-6[6] |

| Molecular Formula | C₁₃H₈F₂O[6] |

| SMILES | O=C(c1ccc(F)cc1)c2ccc(F)cc2[3] |

| InChI Key | LSQARZALBDFYQZ-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various synthetic processes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 218.20 g/mol [3] |

| Appearance | Colorless to white crystalline solid[2][7] |

| Melting Point | 107.5 to 108.5 °C[3] |

| Boiling Point | 170-172 °C at 10 mmHg[2] |

| Density | 1.34 g/cm³[2] |

| Solubility | Limited solubility in polar solvents like water, more soluble in non-polar solvents such as hexane (B92381) and toluene.[8] |

| LogP (Octanol/Water) | 3.196[9] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[3]

Materials:

-

Fluorobenzene

-

p-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (solvent)

-

Dichloromethane (extraction solvent)

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in petroleum ether.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add p-fluorobenzoyl chloride (1 equivalent) to the stirred suspension.

-

Add fluorobenzene (1 to 1.2 equivalents) dropwise to the mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 2M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound.[5]

-

Column: Newcrom R1[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of this compound. Due to its volatility, derivatization is generally not required. Typical GC conditions would involve a non-polar or semi-polar capillary column and electron ionization (EI) for mass analysis.

Applications in Drug Development

This compound is a key starting material for the synthesis of several pharmaceuticals.[1] One of the most notable applications is in the production of Flunarizine (B1672889), a potent cerebral vasodilator. Flunarizine acts as a calcium channel antagonist and is used to treat conditions such as migraines and vertigo. This compound is a known human metabolite of Flunarizine.

The synthesis of Flunarizine from this compound is a multi-step process that highlights the utility of this chemical intermediate in accessing complex drug molecules.

Caption: Synthesis pathway of Flunarizine from this compound.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in both material science and drug development. Its well-defined chemical properties and structure, coupled with established synthetic and analytical methods, make it a valuable building block for researchers and scientists. The role of this compound as a precursor to high-performance polymers like PEEK and essential pharmaceuticals such as Flunarizine underscores its importance in various technological and therapeutic fields.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105601482A - Synthesis method of 4,4-difluorobenzophenone serving as intermediate of flunarizine medicine - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. EP0004710A2 - Preparation of this compound - Google Patents [patents.google.com]

- 5. Separation of 4,4’-Difluorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. This compound|High-Purity Reagent [benchchem.com]

- 7. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]

- 8. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4,4'-Difluorobenzophenone (CAS: 345-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzophenone, with the CAS number 345-92-6, is a key organic compound characterized by a central ketone group flanked by two para-fluorinated phenyl rings.[1] Its chemical formula is C₁₃H₈F₂O.[2] This colorless, crystalline solid is a vital intermediate in the synthesis of high-performance polymers and specialty chemicals.[2][3] Its unique properties, stemming from the presence of fluorine atoms, make it a compound of significant interest in materials science and medicinal chemistry.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and spectroscopic data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 345-92-6 | [2][4][5][6][7][8] |

| Molecular Formula | C₁₃H₈F₂O | [1][4][5][6] |

| Molecular Weight | 218.20 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline powder/solid | [2][4][9] |

| Melting Point | 102-109 °C | [4][10] |

| Boiling Point | 170-172 °C at 10 mmHg | [4] |

| Density | 1.2650 - 1.34 g/cm³ | [4][9] |

| Solubility | Limited solubility in polar solvents like water; more soluble in non-polar solvents such as hexane (B92381) and toluene. | [9] |

Synthesis of this compound

Several methods exist for the synthesis of this compound. The most prevalent industrial method is the Friedel-Crafts acylation of fluorobenzene (B45895).

Friedel-Crafts Acylation

This is the most common and industrially favored method due to its simplicity and high yield.[1][2] It involves the reaction of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

-

To a stirred solution of fluorobenzene in a suitable solvent (e.g., petroleum ether), anhydrous aluminum chloride is added portion-wise at a controlled temperature (typically 0-25 °C).[11][12]

-

p-Fluorobenzoyl chloride is then added dropwise to the reaction mixture.[11]

-

The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) until completion.[12]

-

The reaction mixture is then quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.[11]

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization, typically from petroleum ether or toluene, to yield pure this compound as colorless crystals.[11]

A generalized workflow for this synthesis is depicted below:

Other Synthetic Routes

Alternative synthetic pathways include:

-

From Fluorine Benzotrichloride (B165768): This method involves the acylation of fluorobenzene with fluorine benzotrichloride catalyzed by aluminum trichloride, followed by a hydrolysis step.[12]

-

Oxidation of Difluorodiphenylmethane: In this two-step process, fluorobenzene is first reacted with formaldehyde (B43269) using an organic sulfonic acid catalyst to produce difluorodiphenylmethane. This intermediate is then oxidized with nitric acid to yield this compound.[13]

Applications

This compound is a versatile intermediate with significant applications in polymer science and medicinal chemistry.

High-Performance Polymers

The primary application of this compound is as a monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics.[3][14] The most notable of these is polyether ether ketone (PEEK).[1][2][3]

PEEK is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it a suitable replacement for metals and ceramics in demanding environments such as aerospace, automotive, and medical implants.[1][3] The synthesis of PEEK involves the nucleophilic substitution reaction of this compound with the disodium (B8443419) salt of hydroquinone.[1][14]

The polymerization process is illustrated in the following diagram:

Beyond PEEK, this compound is also used to create other advanced polymers, including poly(aryl ether ketone) copolymers, coatings, and insulation materials that require high thermal and structural integrity.[1]

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[3][4] It is a precursor for potent cerebral vasodilators and drugs for treating senile dementia.[3] For instance, it is used in the production of "Fluorophenylguaiacol," which improves blood circulation in the brain, and "Doxixi," a drug that increases oxygen supply to the brain and neural tissues.[3] It is also a known human metabolite of the drug flunarizine.[15]

Other Applications

-

Photoinitiators: It functions as a photoinitiator in UV-curable coatings and adhesives, aiding in the curing process.[4]

-

UV Absorption: Its ability to absorb UV light makes it useful in the formulation of sunscreens.[4]

-

Fluorescent Probes: The compound can be used as a fluorescent probe in biological research to monitor cellular processes.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum in CDCl₃ typically shows signals in the aromatic region, corresponding to the protons on the two phenyl rings.[7] |

| ¹⁹F NMR | The fluorine NMR spectrum provides a characteristic signal for the fluorine atoms, which is useful for quantitative analysis (qNMR). |

| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands for the C=O (ketone) stretching and C-F (carbon-fluorine) bond vibrations.[6][15] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[8][15] |

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][15] It may also cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a high-value chemical intermediate with a diverse range of applications, most notably in the production of high-performance polymers like PEEK and in the pharmaceutical industry. Its synthesis is well-established, and its unique properties continue to make it a subject of interest for researchers and industry professionals alike. This guide provides a foundational understanding of its key characteristics to support further research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound (CAS 345-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4,4′-ジフルオロベンゾフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN106045828A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 14. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

- 15. This compound | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4,4'-Difluorobenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4'-difluorobenzophenone in various common organic solvents. This information is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate.[1] Understanding its solubility behavior is essential for process optimization, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid organic compound like this compound is governed by several factors, including the principle of "like dissolves like". This means that solutes tend to dissolve in solvents with similar polarity. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature. The molecular size and the presence of specific functional groups also influence the dissolution process.

Quantitative Solubility Data

A key study by Wang et al. systematically determined the solubility of this compound in a range of pure organic solvents at temperatures from 293.15 K to 333.15 K using the gravimetric method.[1] The solvents investigated include methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, ethyl acetate, methyl acetate, acetone, and acetonitrile.[1]

While the full experimental data from this study could not be accessed for this guide, the following table outlines the structure for presenting such quantitative solubility data. The solubility is typically expressed as a mole fraction (x) or in grams of solute per 100 grams of solvent ( g/100g ). The study by Wang et al. (2018) should be consulted for the precise mole fraction solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Methanol | 293.15 | Data not available in full text |

| 298.15 | Data not available in full text | |

| 303.15 | Data not available in full text | |

| 308.15 | Data not available in full text | |

| 313.15 | Data not available in full text | |

| 318.15 | Data not available in full text | |

| 323.15 | Data not available in full text | |

| 328.15 | Data not available in full text | |

| 333.15 | Data not available in full text | |

| Ethanol | 293.15 - 333.15 | Data not available in full text |

| n-Propanol | 293.15 - 333.15 | Data not available in full text |

| Isopropanol | 293.15 - 333.15 | Data not available in full text |

| n-Butanol | 293.15 - 333.15 | Data not available in full text |

| Isobutanol | 293.15 - 333.15 | Data not available in full text |

| Ethyl Acetate | 293.15 - 333.15 | Data not available in full text |

| Methyl Acetate | 293.15 - 333.15 | Data not available in full text |

| Acetone | 293.15 - 333.15 | Data not available in full text |

| Acetonitrile | 293.15 - 333.15 | Data not available in full text |

| Source: Based on the study by Wang, J., et al. (2018). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Journal of Chemical & Engineering Data. |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is based on the principles of achieving equilibrium between the solute and the solvent and then determining the concentration of the solute in a known mass of the saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to reach solid-liquid equilibrium. This can take several hours, and it is recommended to monitor the concentration of the supernatant at different time points until it becomes constant.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

-

Gravimetric Analysis: Transfer the collected supernatant into a pre-weighed and labeled weighing bottle. Record the total mass of the weighing bottle and the saturated solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. A gentle stream of nitrogen can be used to accelerate the process and prevent degradation of the solute.

-

Drying to Constant Mass: Dry the weighing bottle containing the solid residue to a constant mass. This is achieved by repeated cycles of drying and weighing until the difference between two consecutive weighings is negligible.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (solute)

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Signaling Pathways and Logical Relationships

In the context of the solubility of a small molecule like this compound, there are no biological signaling pathways directly involved. However, the logical relationship between solvent properties and solubility can be visualized. The Hansen Solubility Parameters (HSP), which consider dispersion, polarity, and hydrogen bonding forces, are often used to predict solubility.

The following diagram illustrates the logical relationship for predicting solubility based on the principle of "like dissolves like."

Caption: Predicting solubility based on solute-solvent similarity.

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. For precise quantitative data, consulting the primary literature is essential. The provided experimental protocol and workflow diagrams offer a practical guide for researchers in the field.

References

An In-depth Technical Guide to 4,4'-Difluorobenzophenone for Researchers and Drug Development Professionals

Introduction: 4,4'-Difluorobenzophenone is a key chemical intermediate with significant applications in materials science and pharmacology.[1][2][3] This symmetrical aromatic ketone, characterized by two fluorine atoms positioned at the para positions of the phenyl rings, serves as a critical monomer in the synthesis of high-performance polymers and as a foundational scaffold for various pharmaceutical agents.[1][2][3] Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms, enhance the reactivity and stability of its derivatives. This guide provides a comprehensive overview of the molecular and physical properties, synthesis, and key applications of this compound, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

This compound is a colorless to off-white crystalline solid at room temperature.[4] Its chemical stability and solubility in common organic solvents make it a versatile reagent in various synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [5] |

| Molecular Weight | 218.20 g/mol | [6] |

| CAS Number | 345-92-6 | [5] |

| Melting Point | 107.5-108.5 °C | [6] |

| Boiling Point | 170-172 °C at 10 mmHg | [2] |

| Density | 1.265 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Spectroscopic and Crystallographic Data

The structural integrity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key spectroscopic and crystallographic features.

Spectroscopic Data Summary

| Technique | Key Features and Observations |

| ¹H NMR | Signals typically observed in the aromatic region, with distinct splitting patterns due to fluorine-proton coupling. |

| ¹³C NMR | Resonances for the carbonyl carbon and the fluorinated and non-fluorinated aromatic carbons are characteristically shifted. |

| FTIR (KBr Pellet) | Prominent absorption bands corresponding to the C=O stretching of the ketone and C-F stretching vibrations. |

| Mass Spectrometry (EI) | The molecular ion peak (M+) is readily observed, with characteristic fragmentation patterns involving the loss of CO and fluorophenyl groups.[7] |

Crystallographic Data

This compound crystallizes in the monoclinic space group C2/c. The crystal structure has been determined by X-ray diffraction, providing precise bond lengths and angles.[8]

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 23.184 Å, b = 6.170 Å, c = 7.409 Å |

| α = 90°, β = 79.868°, γ = 90° |

Experimental Protocols

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation. The following protocols provide detailed methodologies for its synthesis and purification.

Synthesis via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene (B45895) with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[6][9]

Materials:

-

p-Fluorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (or other suitable solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a reaction flask equipped with a dropping funnel and a magnetic stirrer in an ice bath.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in the chosen solvent (e.g., petroleum ether).

-

Slowly add a solution of p-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the stirred suspension, maintaining the temperature between 0-5 °C.

-

After the addition of p-fluorobenzoyl chloride, add fluorobenzene (1.0 to 1.2 equivalents) dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture over crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude this compound

-

Ethanol (B145695) or petroleum ether

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or petroleum ether).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Applications in Material Science and Drug Development

This compound is a cornerstone in the synthesis of high-performance polymers and is a vital intermediate in the pharmaceutical industry.

Precursor to Polyetheretherketone (PEEK)

The primary application of this compound is as a monomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic known for its exceptional mechanical and thermal properties.[3] PEEK is synthesized through a nucleophilic aromatic substitution reaction between this compound and the disodium (B8443419) salt of hydroquinone.[6][10]

Intermediate in Pharmaceutical Synthesis

This compound is a precursor for several active pharmaceutical ingredients (APIs), notably Flunarizine, a cerebral vasodilator.[1] Flunarizine is used for the prophylaxis of migraine and in the management of vertigo.[11]

Mechanism of Action of Flunarizine: Flunarizine acts as a selective calcium channel blocker.[12][13] It inhibits the influx of extracellular calcium through voltage-dependent calcium channels in neurons and smooth muscle cells.[12][14] This action reduces neuronal excitability, which is implicated in the pathophysiology of migraines.[11] Additionally, Flunarizine exhibits antihistaminic (H1 receptor) and some dopamine (B1211576) D2 receptor blocking activity.[12][15]

Conclusion

This compound is a high-value chemical with a significant role in both advanced materials and medicine. Its synthesis, primarily through Friedel-Crafts acylation, is well-established, allowing for the production of high-purity material essential for its applications. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is crucial for leveraging its potential in creating novel polymers and therapeutic agents. The continued exploration of its derivatives promises to yield further innovations in these fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|High-Purity Reagent [benchchem.com]

- 10. How do you make PEEK material? [peekchina.com]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 13. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Flunarizine - Wikipedia [en.wikipedia.org]

Physical properties of 4,4'-Difluorobenzophenone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4,4'-Difluorobenzophenone, a crucial intermediate in the synthesis of high-performance polymers like polyetheretherketone (PEEK).[1][2] The data and experimental protocols detailed herein are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a colorless to white crystalline solid at standard conditions.[1][2][3] Its physical characteristics, particularly its melting and boiling points, are critical parameters for its application in various synthetic processes.

Data Summary

The melting and boiling points of this compound, as reported by various chemical suppliers and scientific databases, are summarized below. The variation in melting point ranges can be attributed to the purity of the substance.

| Physical Property | Value | Source |

| Melting Point | 107.5 to 108.5 °C | Wikipedia[1], Benchchem[4] |

| 102-110 °C | Apollo Scientific[5] | |

| 105-111 °C | Thermo Scientific[3][6] | |

| 106-109 °C | Chem-Impex[2], Fisher Scientific[7] | |

| 102-105 °C | Sigma-Aldrich | |

| 107.0 to 110.0 °C | Tokyo Chemical Industry | |

| 108 °C | Google Patents[8] | |

| Boiling Point | 170-172 °C at 10 mmHg | Apollo Scientific[5], Chem-Impex[2] |

| 137 °C at 3 mmHg | Fluoryx Labs[9] | |

| 200 °C | Fisher Scientific[7] |

Experimental Protocols

While specific experimental reports detailing the determination of these constants for this compound are not extensively published in readily available literature, the following represents standard methodologies employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point is typically determined using the capillary method, often with a Thiele tube or a modern digital melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is immersed in a heating bath (commonly paraffin (B1166041) oil or silicone oil) within a Thiele tube.

-

The bath is heated gently and uniformly.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

The boiling point, especially at reduced pressure, is determined to characterize the liquid phase of the compound.

Procedure:

-

A small volume of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube.

-

As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a synthesized or procured batch of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A10653.18 [thermofisher.com]

- 4. This compound|High-Purity Reagent [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. EP0004710B1 - Preparation of this compound - Google Patents [patents.google.com]

- 9. fluoryx.com [fluoryx.com]

4,4'-Difluorobenzophenone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4,4'-Difluorobenzophenone (CAS No. 345-92-6). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Chemical and Physical Properties

This compound is a colorless solid organic compound.[1] It is commonly used as a precursor in the production of high-performance polymers like PEEK (polyetherether ketone).[1]

| Property | Value | Reference |

| Molecular Formula | C13H8F2O | [2] |

| Molecular Weight | 218.20 g/mol | [2][3] |

| Melting Point | 105 - 106 °C | [4] |

| Boiling Point | 200 °C | [5] |

| Appearance | Off-white powder/solid | [6] |

| CAS Number | 345-92-6 | [5][7] |

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[6] The GHS classification highlights its potential to cause acute and chronic health effects.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][7][8] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3][7] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[7][8][9] |

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5]

| Exposure Route | Effects |

| Ingestion | Harmful if swallowed.[4][5] May cause gastrointestinal tract irritation.[11] |

| Inhalation | May cause respiratory tract irritation.[5][6][11] |

| Skin Contact | Causes skin irritation.[4][5][6] |

| Eye Contact | Causes serious eye irritation.[4][5][6] |

| Chronic Exposure | Long-term exposure to respiratory irritants may lead to airway diseases.[6] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[4][6] Ensure good ventilation of the work station.[4] Appropriate exhaust ventilation should be provided where dust is formed.[9]

-

Safety Equipment: Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[4][9][11] A face shield may also be necessary.[4] |

| Skin Protection | Wear appropriate protective gloves (e.g., tested to EN 374 or US F739) and clothing to prevent skin exposure.[4][6][11] |

| Respiratory Protection | In case of inadequate ventilation or when workplace conditions warrant, use a NIOSH/MSHA approved respirator or a European Standard EN 149 compliant respirator.[4][9][11] |

| Footwear | Safety shoes are recommended.[4] |

General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation.[6]

-

Keep containers securely sealed when not in use.[6]

-

Store in a cool, dry place in a tightly closed container.[11]

-

Avoid contamination with oxidizing agents and strong reducing agents.[6][11]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[4][9] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[4][6][9] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4][9][11] |

Spills and Leaks

-

Minor Spills: Clean up spills immediately.[6][11] Use dry clean-up procedures and avoid generating dust.[6] Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[6]

-

Major Spills: Evacuate unnecessary personnel.[4] Alert emergency responders.[6] Control personal contact by wearing protective clothing.[6] Prevent spillage from entering drains or water courses.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[4] Fine dust mixed with air can be an explosion hazard if ignited.[4][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Visualized Workflows

Standard Handling Protocol

Caption: Standard laboratory workflow for handling this compound.

Emergency Response for Skin or Eye Contact

Caption: First-aid procedures for skin and eye exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 345-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 4,4′-二氟二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatility of 4,4'-Difluorobenzophenone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Difluorobenzophenone is a versatile crystalline solid organic compound with the formula (FC₆H₄)₂CO.[1] This aromatic ketone has garnered significant attention in various fields of organic synthesis due to its unique chemical properties imparted by the two fluorine substituents. Its applications range from the production of high-performance polymers to its use as a key intermediate in the synthesis of pharmaceuticals and as a photoinitiator in photopolymerization processes.[2] This technical guide provides an in-depth overview of the primary applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its synthetic utility.

High-Performance Polymers: The Synthesis of PEEK

One of the most significant applications of this compound is as a monomer in the synthesis of Polyetheretherketone (PEEK), a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[2][3] PEEK is widely utilized in demanding environments, including aerospace, automotive, and medical implants.[2][4]

The synthesis of PEEK from this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction with the disodium (B8443419) salt of hydroquinone (B1673460).[4] The fluorine atoms on the benzophenone (B1666685) core are excellent leaving groups, activated by the electron-withdrawing carbonyl group, thus facilitating the polymerization process.

Experimental Protocol: Synthesis of PEEK

A common method for the synthesis of PEEK involves the polycondensation of this compound with hydroquinone in the presence of a weak base and a high-boiling polar aprotic solvent.[2]

Reaction Scheme:

References

The Synthesis and Enduring Legacy of 4,4'-Difluorobenzophenone: A Technical Guide

An in-depth exploration of the discovery, synthesis, and critical applications of a cornerstone monomer for high-performance polymers and pharmaceuticals.

Introduction

4,4'-Difluorobenzophenone (DFBP) is an aromatic ketone of significant industrial importance, primarily serving as a key monomer in the synthesis of polyetheretherketone (PEEK), a high-performance thermoplastic.[1][2] Its unique chemical structure, featuring two fluorine-substituted phenyl rings, imparts exceptional thermal and chemical stability to the polymers derived from it.[3] This technical guide provides a comprehensive overview of the history, synthesis, and properties of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Historical Perspective: From Laboratory Curiosity to Industrial Workhorse

The first documented synthesis of this compound was reported in 1933 by R.D. Dunlop and John H. Gardner.[2][4] Their work laid the foundation for the chemistry of fluorinated benzophenones. However, for several decades, this compound remained largely a laboratory chemical.

Its industrial significance soared with the invention of polyetheretherketone (PEEK) by researchers at Imperial Chemical Industries (ICI) in the United Kingdom in the late 1970s.[1][3] PEEK was patented in 1978 and commercially introduced in the early 1980s.[1][5] The step-growth polymerization process for PEEK relies on the reaction of this compound with the disodium (B8443419) salt of hydroquinone (B1673460).[5][6] This development transformed this compound from a niche compound into a critical building block for advanced materials used in demanding aerospace, automotive, medical, and electronics applications.[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.20 g/mol [4] |

| CAS Number | 345-92-6[4] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107.5 to 108.5 °C[4] |

| Boiling Point | 170-172 °C at 10 mmHg |

| Density | 1.34 g/cm³ |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Data Points |

| ¹H NMR | Chemical shifts are observed for the aromatic protons. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the fluorinated and non-fluorinated aromatic carbons are present. |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 218. Key fragments often observed. |

| Infrared (IR) | Characteristic absorption band for the carbonyl (C=O) group. |

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed and optimized over the years. The most prominent methods are detailed below.

Friedel-Crafts Acylation of Fluorobenzene (B45895)

This is one of the most common and industrially favored methods for producing this compound.[1] It involves the electrophilic aromatic substitution of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[4]

Experimental Protocol:

-

Reaction Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the hydrogen chloride gas produced.

-

Reagents: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in an anhydrous solvent such as petroleum ether or dichloromethane.[4][7]

-

Cooling: The suspension is cooled to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: p-Fluorobenzoyl chloride (1 equivalent) is slowly added to the stirred suspension.

-

Addition of Fluorobenzene: Fluorobenzene (1 to 1.2 equivalents) is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: The reaction mixture is allowed to stir at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute HCl, water, and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or vacuum distillation to yield pure this compound.

Figure 1: Friedel-Crafts Acylation Pathway for this compound.

Two-Stage Synthesis from 4,4'-Diaminodiphenylmethane

This method involves the diazotization of 4,4'-diaminodiphenylmethane followed by oxidation.

Experimental Protocol:

-

Step 1: Diazotization and Fluorination:

-

4,4'-Diaminodiphenylmethane is dissolved in anhydrous or concentrated aqueous hydrogen fluoride (B91410).

-

The solution is cooled, and a solution of sodium nitrite (B80452) in aqueous hydrogen fluoride is added dropwise while maintaining a low temperature (e.g., -20°C to -10°C) to form the diazonium fluoride.[8]

-

The diazonium fluoride is then thermally decomposed to yield 4,4'-difluorodiphenylmethane.[8]

-

-

Step 2: Oxidation:

-

The 4,4'-difluorodiphenylmethane from the previous step is oxidized using a suitable oxidizing agent, such as nitric acid, to yield this compound.[9]

-

The crude product is then purified, typically by recrystallization.

-

Figure 2: Two-Stage Synthesis from 4,4'-Diaminodiphenylmethane.

Applications in Polymer Science and Beyond

The predominant application of this compound is as a monomer for the synthesis of PEEK and other polyaryletherketones (PAEKs).[1][5] The synthesis of PEEK involves a nucleophilic aromatic substitution reaction between the disodium salt of hydroquinone and this compound in a high-boiling polar aprotic solvent.[5][6]

Beyond high-performance polymers, this compound also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its derivatives have been investigated for various biological activities. Additionally, it finds use as a photoinitiator in UV-curable coatings and adhesives.[3]

Figure 3: Major Applications of this compound.

Conclusion

From its initial synthesis in the early 20th century, this compound has evolved into a compound of immense industrial value. Its role as a fundamental building block for PEEK and other advanced materials underscores its importance in modern technology. The synthetic methodologies, while established, continue to be refined for improved efficiency, yield, and environmental sustainability. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis and properties of this compound is essential for innovation and the creation of next-generation products.

References

- 1. prototek.com [prototek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The History of PEEK [honyplastic.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 6. xometry.com [xometry.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0004710A2 - Preparation of this compound - Google Patents [patents.google.com]

- 9. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Polyether Ether Ketone (PEEK) via Nucleophilic Aromatic Substitution

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Polyether Ether Ketone (PEEK), a high-performance thermoplastic, through the nucleophilic aromatic substitution (SNAr) reaction of 4,4'-Difluorobenzophenone with hydroquinone (B1673460). The procedure outlines the necessary reagents, equipment, reaction conditions, and purification steps. Additionally, it includes characterization data and a visual representation of the reaction workflow.

Introduction

Polyether ether ketone (PEEK) is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties that are retained at high temperatures. These properties make it a material of choice for demanding applications in aerospace, automotive, medical, and chemical processing industries. The synthesis of PEEK is typically achieved through a step-growth polymerization involving the nucleophilic substitution of an activated aromatic dihalide with a bisphenolate salt.[1][2] This application note details the synthesis of PEEK using this compound and hydroquinone as monomers.

Reaction Principle

The synthesis of PEEK from this compound and hydroquinone proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the hydroquinone is deprotonated by a weak base, typically an alkali carbonate, to form the more nucleophilic bisphenolate salt in situ.[1][3] This nucleophile then attacks the electron-deficient carbon atoms of the this compound, which are activated by the electron-withdrawing ketone group, displacing the fluoride (B91410) ions as leaving groups. The reaction is carried out in a high-boiling polar aprotic solvent to maintain the polymer in solution and to achieve the high temperatures required for the reaction.[1][4]

Experimental Protocol

3.1. Materials and Equipment

-

Monomers:

-

This compound (DFBP)

-

Hydroquinone (HQ)

-

-

Base:

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), finely ground

-

-

Solvent:

-

Purification Solvents:

-

Deionized Water

-

Isopropanol[5]

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Thermocouple and temperature controller

-

Heating mantle

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum oven

-

3.2. Reaction Workflow

Caption: Workflow for the synthesis of PEEK.

3.3. Detailed Procedure

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a condenser, add this compound (10.00 mmol), hydroquinone (10.00 mmol), anhydrous sodium carbonate (10.2 mmol), and diphenyl sulfone (200 wt% of monomers).[6]

-

Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove any oxygen and maintain an inert atmosphere throughout the reaction.

-

Heating Profile:

-

Heat the reaction mixture to 160°C and maintain for 2 hours with constant stirring.[6]

-

Increase the temperature to 250°C and hold for another 2 hours.[6]

-

Finally, raise the temperature to 320°C and continue the reaction for 1 hour.[6] The viscosity of the mixture will increase significantly as the polymerization proceeds.

-

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting product will be a solid grey slurry.[6] Grind the solidified mixture into a fine powder.

-

Purification:

Characterization Data

The properties of the synthesized PEEK can be influenced by factors such as monomer ratio, reaction time, and temperature. The following table summarizes typical characterization data for PEEK synthesized via this method.

| Property | Typical Value | Reference |

| Weight Average Molecular Weight (Mw) | 7,500 - 83,000 Da | [5] |

| Polydispersity Index (PDI) | 2.5 - 2.9 | [5] |

| Glass Transition Temperature (Tg) | 143 - 152°C | [3][7] |

| Melting Temperature (Tm) | 280 - 343°C | [3][7] |

| 5% Weight Loss Temperature (Td5%) | 330 - 500°C | [5] |

Signaling Pathway Diagram

Caption: Nucleophilic Aromatic Substitution Pathway for PEEK Synthesis.

Conclusion

The protocol described provides a reliable method for the laboratory-scale synthesis of PEEK from this compound and hydroquinone. The resulting polymer exhibits the high thermal stability and mechanical properties characteristic of PEEK, making it suitable for a wide range of research and development applications. The properties of the final polymer can be tailored by adjusting the reaction conditions, offering a versatile platform for the development of advanced materials.

References

- 1. How do you make PEEK material? [peekchina.com]

- 2. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzophenone is a key intermediate in the synthesis of high-performance polymers such as polyetheretherketone (PEEK), as well as in the development of various pharmaceutical compounds and agrochemicals. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895). This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the traditional aluminum chloride-catalyzed method and outlining alternative, greener approaches.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1] The choice of catalyst, solvent, and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2] The catalyst activates the 4-fluorobenzoyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex regenerates the aromaticity of the ring and yields the desired this compound product, along with the liberation of hydrogen chloride (HCl).

Caption: Mechanism of Friedel-Crafts Acylation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical in the Friedel-Crafts acylation for the synthesis of this compound. While aluminum chloride is the most traditional and widely used catalyst, alternative systems have been developed to address concerns regarding catalyst waste and harsh reaction conditions.[3] The following table summarizes quantitative data for different catalytic approaches.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anhydrous AlCl₃ | 4-Fluorobenzoyl Chloride | Petroleum Ether | Reflux | Not Specified | 52 | Not Specified |

| Anhydrous AlCl₃ | Fluorine Benzotrichloride | Fluorobenzene | 0 - 5 | 0.33 | 90-91 (after hydrolysis and recrystallization) | [4] |

| La(OTf)₃ / TfOH | Benzoyl Chloride | Solvent-Free | 140 | 4 | 87 | |

| Zeolite H-Y | Benzoic Acid | Not Specified | Reflux | Not Specified | Good Conversion | [1] |

| Ionic Liquid ([bmim][BF₄]) with Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | Quantitative Conversion (for anisole) | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Traditional Synthesis using Anhydrous Aluminum Chloride

This protocol is based on the classical Friedel-Crafts acylation reaction.

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (or other suitable anhydrous solvent like dichloromethane)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap (to absorb HCl gas)

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Solvent Addition: Add an anhydrous solvent such as petroleum ether or dichloromethane (B109758) to the flask.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[6]

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent used for the reaction (e.g., dichloromethane) (2 x 50 mL).[6]

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or petroleum ether to yield a crystalline solid.

Protocol 2: Green Synthesis using Zeolite Catalysts

Zeolites are microporous, aluminosilicate (B74896) minerals that can act as solid acid catalysts, offering a more environmentally friendly alternative to traditional Lewis acids.[1]

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride or 4-fluorobenzoic anhydride

-

Zeolite H-Y or other suitable zeolite

-

High-boiling point solvent (e.g., o-dichlorobenzene)

-

Filtration apparatus

Procedure:

-

Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum to remove any adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine fluorobenzene, 4-fluorobenzoyl chloride (or anhydride), the activated zeolite catalyst, and a high-boiling point solvent.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC or TLC.

-

Catalyst Removal: After the reaction is complete, cool the mixture and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and potentially reused.

-

Product Isolation: The filtrate containing the product is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering advantages such as low vapor pressure and potential for catalyst recycling.[7]

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄])

-

Metal triflate catalyst (e.g., Cu(OTf)₂)

-

Inert solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the metal triflate catalyst in the ionic liquid.

-

Reagent Addition: Add fluorobenzene and 4-fluorobenzoyl chloride to the catalyst-IL mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.[5]

-

Product Extraction: After cooling, extract the product from the ionic liquid using an inert solvent in which the ionic liquid is immiscible (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization.

-

Catalyst Recycling: The ionic liquid containing the catalyst can potentially be recovered and reused for subsequent reactions.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Experimental Workflow for Synthesis.

Safety Precautions

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

4-Fluorobenzoyl chloride is a lachrymator and corrosive. Handle with care in a well-ventilated fume hood.

-

The Friedel-Crafts acylation reaction evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction should be performed in a fume hood with a gas trap.

-

Solvents such as petroleum ether and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

Conclusion

The Friedel-Crafts acylation remains a robust and widely utilized method for the synthesis of this compound. While the traditional AlCl₃-catalyzed protocol is effective, researchers are encouraged to explore greener alternatives such as zeolite and ionic liquid-based systems to minimize environmental impact and simplify catalyst handling and recovery. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and purification of this important chemical intermediate.

References

- 1. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

Application Notes and Protocols: 4,4'-Difluorobenzophenone as a Photoinitiator in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzophenone is an organic compound with the formula (FC₆H₄)₂CO. While it is widely recognized as a key monomer in the synthesis of high-performance polymers like polyetheretherketone (PEEK), it also possesses the characteristic benzophenone (B1666685) chromophore, suggesting its potential application as a Type II photoinitiator for free-radical polymerization.[1][2] This document provides an overview of its potential mechanism of action, key photophysical properties, and generalized protocols for its use in photocurable formulations. Due to a scarcity of specific performance data for this compound in the public domain, this guide is based on the well-established principles of benzophenone-type photoinitiators. Experimental optimization is crucial for specific applications.

Mechanism of Action: Type II Photoinitiation

As a benzophenone derivative, this compound is expected to function as a Type II photoinitiator. This mechanism involves a bimolecular process where the photoinitiator, upon absorption of UV radiation, transitions to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine. This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone derivative and an alkylamino radical from the co-initiator. The alkylamino radical is generally the primary species that initiates the polymerization of monomers, such as acrylates.

Physicochemical and Photophysical Properties

Understanding the properties of this compound is essential for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Melting Point | 107.5 - 108.5 °C | [1] |

| UV Absorption Maxima (λmax) | ~255 nm | [3][4] |

The UV-Vis absorption spectrum is critical for selecting an appropriate light source. The absorption maximum at approximately 255 nm indicates that UV lamps with strong emission in the UVC range would be most effective for excitation.

Experimental Protocols

The following are generalized protocols for the use of a benzophenone-type photoinitiator. The concentrations and curing parameters should be used as a starting point and require optimization for this compound.

Protocol 1: Preparation of a UV-Curable Acrylate Coating

This protocol describes the preparation of a simple, clear UV-curable coating.

Materials:

-

Oligomer: Urethane Acrylate or Epoxy Acrylate

-

Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA) or Hexanediol Diacrylate (HDDA)

-

Photoinitiator: this compound

-

Co-initiator: N-Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB)

-

Leveling Agent (Optional)

Procedure:

-

In a light-blocking container, combine the acrylate oligomer and monomer(s) at the desired ratio (e.g., 70:30 by weight).

-

Mix thoroughly with a mechanical stirrer until a homogeneous blend is achieved.

-

In a separate, light-blocking container, dissolve this compound (e.g., 1-3% by weight of the total formulation) and the amine co-initiator (e.g., 2-5% by weight) in a portion of the monomer. Gentle warming (up to 40°C) may be required.

-

Add the photoinitiator solution to the oligomer/monomer blend and mix until fully dissolved and homogeneous.

-

Add any optional additives, such as a leveling agent (e.g., 0.1-0.5% by weight), and mix thoroughly.

-

Apply the formulation to a substrate using a film applicator to a desired thickness (e.g., 50 µm).

-

Cure the film by exposing it to a UV light source (e.g., a medium-pressure mercury lamp) with a controlled UV dose. The required dose will depend on the formulation and film thickness and must be determined experimentally.

Protocol 2: Characterization of Photopolymerization Kinetics